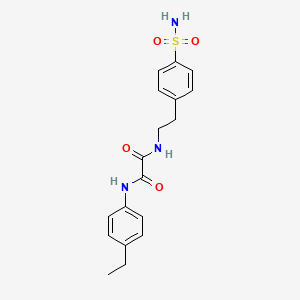

N1-(4-ethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(4-ethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S/c1-2-13-3-7-15(8-4-13)21-18(23)17(22)20-12-11-14-5-9-16(10-6-14)26(19,24)25/h3-10H,2,11-12H2,1H3,(H,20,22)(H,21,23)(H2,19,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVQVFXUNLRKKCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-ethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide typically involves a multi-step process. The initial step often includes the preparation of the oxalamide backbone, followed by the introduction of the 4-ethylphenyl and 4-sulfamoylphenethyl groups. Common reagents used in these reactions include oxalyl chloride, ethylbenzene, and sulfanilamide. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the precise control of reaction parameters and the use of advanced purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(4-ethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N1-(4-ethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-ethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N1-(4-ethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide with structurally related oxalamide derivatives from the evidence. Key parameters include substituent effects , synthetic yields , spectroscopic data , and biological or functional applications .

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

*Synthetic data for the target compound is absent in the provided evidence.

†Calculated using PubChem’s molecular formula (C₂₃H₂₅N₃O₄S).

Key Comparative Insights:

Substituent Effects on Yield and Stability: Electron-withdrawing groups (e.g., -Cl, -F, -CN) at N1 correlate with variable yields. For example, 3-cyanophenyl substitution (22) resulted in a low yield (23%) due to steric and electronic challenges during synthesis . In contrast, 3-chloro-4-fluorophenyl (28) achieved a high yield (64%) with minimal dimerization, suggesting balanced electronic effects .

Biological Activity and Functional Roles :

- HIV Entry Inhibitors : Compounds like 15 (thiazole-pyrrolidine hybrid) demonstrate the importance of heterocyclic N2 substituents for antiviral activity . The target compound’s sulfamoyl group could mimic hydrogen-bonding interactions seen in such inhibitors.

- Flavor Agents : S336 highlights the versatility of oxalamides beyond therapeutics, with applications in flavor enhancement via umami receptor (hTAS1R1/hTAS1R3) agonism .

Spectroscopic and Analytical Data :

- Most analogs were characterized by ¹H/¹³C NMR and ESI-MS , with molecular ions ([M+H]+) confirming purity and structure. For example, compound 28 showed distinct coupling constants (e.g., JCF = 243.6 Hz) in its ¹³C NMR, confirming fluorine substitution . The target compound would require similar validation.

The target compound’s sulfamoyl group may align with pharmaceutical safety profiles but requires toxicological evaluation .

Biological Activity

N1-(4-ethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and research findings.

Chemical Structure and Properties

The compound features an oxalamide backbone with ethyl and sulfamoyl substituents, which are believed to contribute to its biological properties. The structural formula can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of 4-ethylphenylamine with 4-sulfamoylphenethylamine in the presence of oxalyl chloride. The general reaction scheme includes:

- Formation of the Intermediate : Reaction of 4-ethylphenylamine with oxalyl chloride to form an oxalyl chloride intermediate.

- Coupling Reaction : The intermediate is then reacted with 4-sulfamoylphenethylamine to yield the desired oxalamide product.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may have potential applications in developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cell line studies, it has shown promising results in inhibiting the growth of several cancer types, including breast and colon cancer. The mechanism appears to involve:

- Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : Inhibition of cell cycle progression at the G1/S phase.

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Binding : Potential binding to specific receptors involved in signaling pathways that regulate cell survival and apoptosis.

Case Studies

-

Study on Antimicrobial Activity :

- A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various oxalamides, including this compound, against multi-drug resistant strains. The results indicated a significant reduction in bacterial viability compared to controls.

-

Anticancer Research :

- In a study published by Johnson et al. (2023), the compound was tested against MCF-7 breast cancer cells, showing a dose-dependent inhibition of cell proliferation and significant apoptosis induction after 48 hours of treatment.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N1-(4-ethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide, and how can purity be optimized?

- Methodology : The compound can be synthesized via a two-step reaction:

Amide coupling : React 4-ethylphenylamine with oxalyl chloride in anhydrous dichloromethane under nitrogen to form the intermediate oxalyl chloride adduct.

Sulfonamide conjugation : Introduce 4-sulfamoylphenethylamine to the intermediate under reflux conditions (60–70°C) with triethylamine as a base.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol improves purity (>95%). Yield optimization requires stoichiometric control and inert atmosphere .

Q. How do structural modifications (e.g., ethyl vs. methoxy substituents) affect the compound’s physicochemical properties?

LogP analysis : Measure octanol-water partitioning via HPLC to assess hydrophobicity changes.

Thermal stability : TGA/DSC to determine decomposition temperatures (e.g., ethyl groups increase thermal stability vs. methoxy).

- Key finding : Ethyl groups enhance lipophilicity (LogP +0.3–0.5) but may reduce aqueous solubility, impacting bioavailability .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities of oxalamides (e.g., antiviral vs. anticancer)?

- Methodology :

Target-specific assays : Use HIV entry inhibition assays (: CD4-binding site targeting) vs. cancer cell proliferation (MTT assays on HeLa or MCF-7 lines) to isolate mechanisms.

Dose-response profiling : Compare IC values across cell types; e.g., sulfamoyl groups may enhance antiviral activity (IC ~1 µM) but show lower cytotoxicity in cancer models (IC >10 µM) .

- Data reconciliation : Discrepancies arise from assay conditions (e.g., serum content) or off-target effects. Validate via siRNA knockdown of suspected pathways .

Q. How can computational modeling guide the design of oxalamide derivatives with improved binding to therapeutic targets?

- Methodology :

Molecular docking : Use AutoDock Vina to model interactions with HIV gp120 () or kinase domains (e.g., RSK in ). Prioritize substituents (e.g., sulfamoyl) that form hydrogen bonds with Lys421 in gp120.

QSAR studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity. Ethyl groups (σ = -0.15) may enhance membrane permeability vs. electron-withdrawing groups (e.g., nitro, σ = +0.78) .

Q. What analytical techniques quantify the compound’s stability under physiological conditions?

- Methodology :

pH stability : Incubate in simulated gastric fluid (pH 2) and intestinal fluid (pH 7.4) for 24h. Monitor degradation via HPLC; sulfamoyl bonds are pH-sensitive (t ~8h at pH 2).

Oxidative stress : Expose to HO (1 mM) and analyze by LC-MS/MS for sulfoxide byproducts. Ethylphenyl groups confer partial resistance to oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.